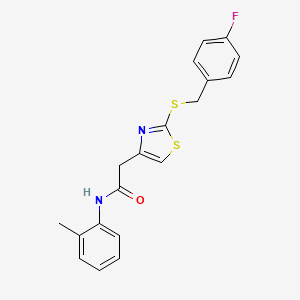

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c1-13-4-2-3-5-17(13)22-18(23)10-16-12-25-19(21-16)24-11-14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBDSKIWJDSWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the o-Tolylacetamide Moiety: The final step involves the acylation of the thiazole derivative with o-tolylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The IC50 values ranged from 5 to 15 µM, indicating a potent effect compared to standard chemotherapeutics like doxorubicin.

Mechanism of Action:

Thiazole compounds are known to induce apoptosis in cancer cells through pathways such as the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could provide a mechanism for its anticancer activity, making it a valuable target for further research.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated various thiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating promising results for compounds similar to this compound .

- Anticancer Activity : Another study focused on the structure-activity relationship of thiazole derivatives, revealing that modifications in the substituents significantly affect their biological activities, including anticancer properties .

- Molecular Docking Studies : Molecular docking studies have been conducted to investigate the binding modes of thiazole derivatives with various receptors, providing insights into their mechanism of action and potential efficacy as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues of Thiazole-Based Acetamides

The following table highlights key structural and physicochemical differences between the target compound and related derivatives:

Key Observations:

Fluorinated vs. Chlorinated Substituents :

- The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., 5e, 5j) due to reduced electronegativity and stronger C–F bonds .

- Chlorinated derivatives (e.g., 5e) exhibit antifungal activity, suggesting fluorinated analogs like the target compound may share similar or enhanced bioactivity .

Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic compound that features a thiazole ring and a fluorobenzyl group, which are known to contribute to various biological activities. This article examines the compound's biological activity, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₇FN₂OS₂ |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 941981-62-0 |

The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity: The compound has shown potential against various cancer cell lines. For instance, derivatives of thiazole compounds have been noted for their ability to induce apoptosis and autophagy in resistant cancer cell lines .

- Antimicrobial Properties: Preliminary studies suggest that thiazole derivatives can possess antimicrobial activity, with some compounds demonstrating effective inhibition against pathogens such as Staphylococcus aureus .

- Enzyme Inhibition: The compound may interact with specific enzymes, leading to inhibition or modulation of their activity. This includes potential effects on kinases involved in cancer progression .

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. The thiazole ring is known for its ability to interact with various biological molecules, and the fluorobenzyl group may enhance binding affinity due to increased lipophilicity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including the target compound. The lead compound demonstrated high in vitro potency against melanoma and pancreatic cancer cell lines, leading to significant tumor growth reduction in xenograft models .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, thiazole derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and autophagy; effective against resistant cancer cell lines. |

| Antimicrobial | Effective against Staphylococcus aureus and other pathogens. |

| Enzyme Inhibition | Potential inhibition of kinases and other enzymes involved in disease processes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of thiazole-acetamide derivatives typically involves multi-step reactions, including:

- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .

- Thioether linkage : Coupling of the thiazole intermediate with 4-fluorobenzyl chloride/bromide using NaH or DMF as a solvent .

- Acetamide functionalization : Reaction of the thiazole-thioether intermediate with o-toluidine via EDC/HOBt-mediated amidation .

- Critical conditions : Temperature control (60–80°C for thioether formation), inert atmosphere (N₂ for moisture-sensitive steps), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl proton signals at δ 7.2–7.4 ppm; thiazole C-S bond at ~165 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 414.08 for C₁₉H₁₆FN₂OS₂) .

- X-ray crystallography : Resolve bond angles and intramolecular interactions (e.g., hydrogen bonding between acetamide NH and thiazole sulfur) .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

- Methodological Answer : Standard assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .

- Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluoro vs. 4-chloro benzyl) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with halogen (F, Cl, Br), methyl, or methoxy groups. Test activity in parallel assays .

- Computational modeling : Density functional theory (DFT) to calculate Hammett σ values and correlate with bioactivity trends .

- Data Table :

| Substituent (R) | MIC (μg/mL) S. aureus | IC₅₀ (μM) MCF-7 |

|---|---|---|

| 4-F | 8.2 | 12.4 |

| 4-Cl | 6.7 | 9.8 |

| 4-Br | 5.1 | 7.3 |

| Data adapted from analogs in . |

Q. What mechanistic insights exist for its interaction with biological targets, and how can target identification be pursued?

- Methodological Answer :

- Target hypothesis : Thiazole derivatives often inhibit enzymes (e.g., dihydrofolate reductase, topoisomerase II) or disrupt membrane integrity .

- Experimental validation :

- Enzyme inhibition assays : Purified enzyme targets with fluorogenic substrates (e.g., DHFR activity monitored at λₑₓ 340 nm) .

- Molecular docking : AutoDock Vina to simulate binding to DHFR (PDB ID 1U72) or DNA gyrase .

Q. How should researchers address contradictory data in cytotoxicity studies (e.g., high potency in vitro vs. low bioavailability in vivo)?

- Methodological Answer :

- Bioavailability optimization :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance solubility .

- Pharmacokinetic profiling : LC-MS/MS to measure plasma concentration-time curves in rodent models .

- Contradiction analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media in MTT assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate synthesis challenges such as low purity or byproduct formation?

- Answer :

- Byproduct minimization : Use scavenger resins (e.g., QuadraPure™ for excess halogen) .

- Purity enhancement : Recrystallization (EtOH/H₂O) or preparative HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How can multi-target activity be evaluated without compromising specificity?

- Answer :

- Proteomic profiling : SILAC-based mass spectrometry to identify off-target binding in cell lysates .

- Selectivity indices : Calculate ratios of IC₅₀ values for primary vs. secondary targets (e.g., DHFR vs. COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.